molecular formula C18H17N3O4 B2759427 ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate CAS No. 2034245-00-4

ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate

Cat. No.: B2759427
CAS No.: 2034245-00-4
M. Wt: 339.351
InChI Key: WOTINTNTJSSWRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved using 5H-Dibenz [b,f]azepine as a starting material . This compound is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives , synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one , a key intermediate used to prepare aminophenol derivatives , and in the synthesis of dibenzazepine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is derived from the structure of 5H-Dibenz[b,f]azepine . The key feature of this structure is the α-enolizable ketone present on the [d]-side of the starting material .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely based on the α-enolizable ketone present in the structure . This feature allows for various heteroannulation reactions, leading to the formation of new heterocyclic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structure. It is soluble in ethyl acetate .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Safety and Metabolism in Human Subjects : A study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of a structurally similar compound, BIA 2-093, in healthy volunteers. This research provided foundational knowledge on how such compounds are metabolized and their safety profile, indicating extensive metabolism to other metabolites, and was well tolerated in oral doses up to 1200mg (Almeida & Soares-da-Silva, 2003).

Biological Monitoring and Exposure Assessment

  • Biological Monitoring of Exposure : Another aspect of research involves assessing exposure to chemical compounds through biological monitoring. For instance, a study focused on workers exposed to ethylbenzene and xylene, examining their biological limit values and providing crucial data on occupational exposure levels and the efficacy of biological monitoring methods (Jang, Droz, & Kim, 2000).

Mechanistic Insights into Health Effects

  • Mechanistic Studies on Health Effects : Research also delves into understanding the mechanisms behind the health effects of related compounds. For example, a study investigated the role of psychological stress, mediated through benzodiazepine receptors, in blocking the development of analgesic tolerance to morphine, shedding light on the complex interactions between stress, receptor-mediated pathways, and drug efficacy (Tokuyama, Takahashi, & Kaneto, 1989).

Future Directions

The unique structure and properties of this compound make it an interesting material for further exploration in scientific research. Future studies could focus on its potential applications in various fields, such as the synthesis of new heterocyclic systems .

Properties

IUPAC Name

ethyl 2-[(6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-25-16(22)10-19-17(23)11-7-8-14-15(9-11)21-18(24)12-5-3-4-6-13(12)20-14/h3-9,20H,2,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTINTNTJSSWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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